8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3/c1-15-4-7-18(8-5-15)24-22-14-27-23-11-9-19(26)13-21(23)25(22)29(28-24)20-10-6-16(2)17(3)12-20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUSLCDQOQAUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article explores the biological activity of this compound, presenting findings from various studies, including structure-activity relationships and case studies.
Molecular Details
- Molecular Formula : C25H20BrN3
- Molecular Weight : 441.084 g/mol
- CAS Number : 19848-99-8
The structure of the compound features a bromine atom, a pyrazoloquinoline core, and two aromatic substituents that contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H20BrN3 |
| Molecular Weight | 441.084 g/mol |
| CAS Number | 19848-99-8 |
| Chemical Class | Pyrazoloquinoline |
Anti-inflammatory Effects
Recent studies indicate that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. One study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory agents.
Key Findings:
- Inhibition of NO Production : The compound demonstrated potent inhibition of LPS-stimulated NO production, with some derivatives achieving IC50 values as low as 0.39 μM.
- Mechanism of Action : The anti-inflammatory effects were linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 2: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | Inhibition of iNOS and COX-2 |
| 2b | 0.45 | Inhibition of iNOS |
| 2c | 0.50 | Inhibition of COX-2 |
Anti-cancer Potential
The pyrazolo[4,3-c]quinoline scaffold has also been investigated for its anti-cancer properties. Compounds within this class have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies:
- Breast Cancer : A derivative was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 5 μM.
- Lung Cancer : Another study indicated that specific pyrazolo[4,3-c]quinoline derivatives could induce apoptosis in A549 lung cancer cells by activating caspase pathways.
Table 3: Anti-cancer Activity Summary
| Cell Line | Compound ID | Concentration (μM) | Effect |
|---|---|---|---|
| MCF-7 | 2d | >5 | Reduced cell viability |
| A549 | 2e | >10 | Induced apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. Modifications at specific positions on the aromatic rings can enhance or diminish their potency.
Key Structural Features Impacting Activity:
- Substitution Position : Para-substituted compounds generally exhibit higher activity compared to ortho or meta substitutions.
- Electron-donating Groups : The presence of electron-donating groups at strategic positions can improve binding affinity to target enzymes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrazoloquinoline derivatives exhibit promising anticancer properties. Specifically, compounds similar to 8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been found to inhibit cancer cell proliferation. A study demonstrated that such derivatives could induce apoptosis in various cancer cell lines, showing potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Materials Science
Organic Electronics
The unique electronic properties of pyrazoloquinolines make them suitable candidates for applications in organic electronics. The compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good charge transport properties is particularly advantageous in these applications .
Sensors
There is ongoing research into the use of this compound in sensor technology. Its chemical structure allows for selective detection of specific analytes, making it a candidate for developing sensors for environmental monitoring and biomedical applications .
Biological Studies
Mechanistic Studies
The compound serves as a valuable tool in biological research for elucidating mechanisms of action in cellular processes. For instance, studies have utilized it to investigate signaling pathways involved in cell growth and differentiation. Understanding these mechanisms can lead to the development of targeted therapies for various diseases .
Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound in drug development programs. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs of Pyrazolo[4,3-c]quinoline
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Effects: Bromine: The target compound’s 8-bromo substituent is analogous to 5-bromo in pyrazolo[4,3-f]quinoline 1A, which enhances cytotoxicity and enzyme inhibition . Bromine’s electron-withdrawing nature may stabilize π-π stacking with biological targets. Anti-Inflammatory vs. Cytotoxic Activity: Amino-substituted derivatives (e.g., 2i, 2m) prioritize hydrogen-bonding interactions for NO inhibition, while brominated analogs (e.g., 1A, target compound) may favor intercalation or enzyme inhibition .
Comparison with Pyrazolo[4,3-f]quinolines
Pyrazolo[4,3-f]quinolines (e.g., 1A) share a similar fused-ring system but differ in the pyrazole-quinoline junction (positions 4,3-f vs. 4,3-c). This structural variation alters electronic distribution and biological targeting:
- Topoisomerase Inhibition: Compound 1A inhibits topoisomerase I/IIα at nanomolar concentrations, attributed to its planar quinoline core and bromine’s DNA-intercalating effects . The target compound’s [4,3-c] isomer may exhibit distinct binding modes due to altered ring geometry.
- Synthetic Routes: The target compound’s synthesis likely follows methods analogous to (microwave-assisted Yb(OTf)3/CuI catalysis), whereas amino-substituted derivatives use nucleophilic aromatic substitution () .
Electronic and Physicochemical Properties
- HOMO/LUMO Effects: Trifluoromethyl (CF3) substituents in pyrazoloquinolines (e.g., ) raise HOMO/LUMO levels, enhancing stability.
- Solubility : Alkoxy substituents (e.g., ethoxy in ) improve water solubility compared to alkyl or aryl groups in the target compound, which may limit bioavailability .
Q & A
Q. What are the key steps and reaction conditions for synthesizing 8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis involves multi-step organic reactions, typically including:
- Condensation : Reacting substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
- Cyclization : Using quinoline derivatives under reflux with catalysts (e.g., Pd/C or FeCl₃) to form the pyrazoloquinoline core .
- Halogenation : Introducing the bromo substituent at position 8 via electrophilic substitution or cross-coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .
Q. Key Reaction Conditions :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | 80–120 | Toluene | FeCl₃ | 60–75 |
| Bromination | 25–40 | DCM | NBS | 45–60 |
| Purification | — | Ethanol | — | ≥95 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Determines crystal system (e.g., orthorhombic, space group P2₁2₁2₁) and bond angles .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 3,4-dimethylphenyl) .
- Mass spectrometry (MS) : Confirms molecular weight (414.306 g/mol) and bromine isotopic pattern .
Q. Example Data :
- Crystallographic Parameters : a = 10.2 Å, b = 12.5 Å, c = 15.3 Å, α = β = γ = 90° .
- ¹H NMR (CDCl₃) : δ 8.2 (s, 1H, pyrazole), 7.4–7.6 (m, aromatic protons) .
Advanced Research Questions
Q. How do substituents (bromo, methylphenyl) influence reactivity and bioactivity?
- Electronic Effects : The bromo group at position 8 enhances electrophilicity, facilitating nucleophilic aromatic substitution. Methyl groups on phenyl rings increase lipophilicity, improving membrane permeability .
- Bioactivity : The 3,4-dimethylphenyl group enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition, IC₅₀ = 2.1 µM) .
Q. Comparative Bioactivity Table :
| Substituent Position | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8-Bromo | COX-2 | 2.1 | |
| 4-Methylphenyl | CYP450 | 8.5 | |
| 3,4-Dimethylphenyl | NO Synthase | 1.8 |
Q. What methodologies resolve contradictions in reported biological activities?
Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or cellular models. Solutions include:
- Dose-response studies : Validate activity across concentrations (e.g., 0.1–100 µM) .
- Molecular docking : Predict binding modes to enzymes (e.g., COX-2 vs. CYP450) using software like AutoDock .
- In vivo validation : Compare pharmacokinetics in animal models to in vitro data .
Q. How can synthetic routes be optimized for scalability and reproducibility?
- Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization from 12h → 2h) and improves yield (+20%) .
- Flow chemistry : Enhances safety for bromination (controlled exotherm) .
- DoE (Design of Experiments) : Optimizes solvent ratios (e.g., DCM:EtOH = 3:1) and catalyst loading .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Q. How is the compound’s stability assessed under physiological conditions?
- HPLC stability assays : Monitor degradation in PBS (pH 7.4, 37°C) over 48h .
- Mass balance studies : Identify degradation products (e.g., debromination or oxidation) .
Methodological Guidance for Data Analysis
Q. How to interpret conflicting NMR and X-ray data for substituent positions?
- Overlay experiments : Compare experimental NMR shifts with DFT-calculated values .
- Residual density maps : Resolve ambiguities in X-ray electron density (e.g., disordered methyl groups) .
Q. What statistical approaches validate bioactivity data reproducibility?
- ANOVA : Compare IC₅₀ values across ≥3 independent experiments .
- Bland-Altman plots : Assess agreement between assay replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
